Sodium pentane-1-sulfonate, CAS 207605-40-1, is an anionic surfactant and a widely used ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). As a member of the sodium alkyl sulfonate class, it is primarily utilized to improve the retention and separation of basic and cationic compounds, such as peptides, small organic molecules, and pharmaceutical products, in analytical workflows. Its C5 alkyl chain provides a moderate level of hydrophobicity, positioning it as a versatile choice for methods requiring balanced retention characteristics without the very strong retention seen with longer-chain sulfonates.
Substituting Sodium pentane-1-sulfonate hydrate with its anhydrous form, or with a different alkyl chain sulfonate (e.g., hexane- or butanesulfonate), can compromise analytical method reproducibility and formulation stability. In ion-pair chromatography, retention time is directly and strongly correlated with the alkyl chain length of the reagent; a longer chain significantly increases retention. Therefore, switching from a C5 to a C6 sulfonate is not a minor adjustment and will fundamentally alter the separation profile, invalidating established methods. Furthermore, the hydration state affects the material's molecular weight, solubility, and handling properties. Using an anhydrous form (CAS 22767-49-3) instead of the hydrate (CAS 207605-40-1) without adjusting for the difference in formula weight will lead to concentration errors in mobile phase preparation, impacting gradient accuracy and peak resolution.
In ion-pair reversed-phase chromatography, the alkyl chain length of the sulfonate reagent is the primary driver of analyte retention. Longer chains create a more hydrophobic counter-ion, leading to stronger retention. Data shows that changing the chain length from pentyl (C5) to hexyl (C6) increases the retention of a test analyte, benzoic acid, by 43.5%, while changing to heptyl (C7) increases it by 82.1% relative to the C5 reagent. This demonstrates that sodium pentane-1-sulfonate offers a moderate, finely-tuned retention level that cannot be achieved by simply adjusting the concentration of a shorter or longer chain analog.
| Evidence Dimension | Analyte Retention Time (min) |
| Target Compound Data | 4.53 min (using pentyl sulfonate, Q5) |
| Comparator Or Baseline | Hexyl sulfonate (Q6): 6.50 min; Heptyl sulfonate (Q7): 8.25 min |
| Quantified Difference | +43.5% (vs. C6); +82.1% (vs. C7) |
| Conditions | Separation of benzoic acid on a Rexchrom ODS column with a mobile phase of (60/40) water/methanol + 0.005 M alkyl sulfonate (Q-Series). |
This allows for precise method development, where the C5 chain provides sufficient retention for many basic compounds without the excessively long run times associated with C7 or longer chains.
The hydrate form of sodium pentane-1-sulfonate has a defined molecular weight of 192.21 g/mol due to the included water molecule, compared to 174.19 g/mol for the anhydrous form. Procuring the specified hydrate ensures that weighing for mobile phase preparation yields the correct molar concentration without requiring separate water content analysis (e.g., Karl Fischer titration). Anhydrous material is often hygroscopic, meaning its actual water content can vary, leading to inconsistent reagent concentration and chromatographic performance if not accounted for. Using the stable hydrate simplifies workflows and improves inter-lab and lot-to-lot reproducibility.
| Evidence Dimension | Molecular Weight (g/mol) |
| Target Compound Data | 192.21 (Hydrate) |
| Comparator Or Baseline | 174.19 (Anhydrous) |
| Quantified Difference | 10.3% higher formula weight |
| Conditions | Based on chemical formula: C5H11NaO3S·H2O (Hydrate) vs. C5H11NaO3S (Anhydrous). |
Procuring the hydrate form eliminates a key source of error in preparing precise molar concentrations for validated HPLC methods, enhancing run-to-run and lab-to-lab consistency.
As a surfactant, the utility of an alkyl sulfonate is defined by its critical micelle concentration (CMC), the point at which molecules aggregate to form micelles. The CMC is highly dependent on alkyl chain length. While specific CMC data for sodium pentane-1-sulfonate is not readily available in comparative studies, the established trend for linear alkyl sulfonates shows a dramatic decrease in CMC as the chain length increases. For example, the CMC for sodium octyl sulfate (C8) is 130 mM, whereas for sodium dodecyl sulfate (C12) it is 8.3 mM. Sodium pentane-1-sulfonate (C5) will have a significantly higher CMC than C8 or C12 analogs, making it suitable for applications requiring surfactant properties at higher concentrations without premature micellization.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water |
| Target Compound Data | Estimated to be >>130 mM |
| Comparator Or Baseline | Sodium Octyl Sulfate (C8): ~130 mM; Sodium Dodecyl Sulfate (C12): ~8.3 mM |
| Quantified Difference | Significantly higher CMC than common longer-chain surfactant substitutes. |
| Conditions | Aqueous solution at 25°C. |
This positions it for use in applications like micellar electrokinetic chromatography or formulations where a higher monomer concentration is needed before micelle formation occurs, offering a different performance window than common surfactants like SDS.
This compound is the right choice when developing analytical methods for basic drugs or peptides where longer-chain reagents like C8 or C12 sulfonates provide excessive retention, leading to long analysis times and poor peak shape. Its moderate hydrophobicity allows for effective ion-pairing and retention control with standard water/acetonitrile mobile phases.
In regulated QC labs running established HPLC methods, the use of the stable hydrate form is critical. It simplifies the preparation of mobile phases by providing a consistent formula weight, minimizing a potential source of error and ensuring that method performance remains within validated specifications across different batches and analysts.
Due to its higher CMC compared to longer-chain alternatives, this reagent can be used to create pseudostationary micellar phases at higher concentrations. This is advantageous for MEKC separations where the partitioning behavior of highly water-soluble analytes needs to be finely tuned.
Irritant